molecular formula C6H5Na3O7<br>C6H5O7. 3Na<br>C6H5Na3O7 B100738 Monosodium citrate CAS No. 18996-35-5

Monosodium citrate

Cat. No.: B100738
CAS No.: 18996-35-5
M. Wt: 258.07 g/mol
InChI Key: HRXKRNGNAMMEHJ-UHFFFAOYSA-K
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Description

Sodium citrate is the trisodium salt of citric acid. It has a role as a flavouring agent and an anticoagulant. It contains a citrate(3-).
Sodium citrate is the sodium salt of citric acid. It is white, crystalline powder or white, granular crystals, slightly deliquescent in moist air, freely soluble in water, practically insoluble in alcohol. Like citric acid, it has a sour taste. From the medical point of view, it is used as alkalinizing agent. It works by neutralizing excess acid in the blood and urine. It has been indicated for the treatment of metabolic acidosis.
Sodium Citrate is the sodium salt of citrate with alkalinizing activity. Upon absorption, sodium citrate dissociates into sodium cations and citrate anions;  organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to sodium citrate administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.
Sodium salts of citric acid that are used as buffers and food preservatives. They are used medically as anticoagulants in stored blood, and for urine alkalization in the prevention of KIDNEY STONES.
See also: sodium chloride;  sodium citrate, unspecified form (component of);  Anticoagulant sodium citrate solution (has subclass) ... View More ...

Scientific Research Applications

1. Role in Chemical Bath Deposition of Thin Films

Monosodium citrate has been instrumental in the chemical bath deposition of PbS thin films, a process critical in infrared optoelectronics. It complexes with lead cations, influencing the growth rate and mechanism, leading to films exhibiting quantum confinement effects with shifted optical properties (Sengupta et al., 2016).

2. Corrosion Protection in Anodized Aluminum Alloys

The addition of this compound in sol-gel films enhances the corrosion resistance of anodized aluminum alloys. It contributes to forming a more compact protective barrier, crucial for extending the lifespan of these materials in corrosive environments (Collazo et al., 2020).

3. Surface Chemistry in Colloid Formation

This compound is pivotal in controlling the chemistry at the surface of citrate-reduced colloids, which are essential for surface-enhanced Raman scattering analysis. This control is crucial for reproducible and sensitive analytical applications (Munro et al., 1995).

4. Removal of Toxic Metal Ions from Aqueous Media

Trisodium citrate-based nanocomposites have shown high efficiency in removing toxic Cd(II) metal ions from aqueous solutions. This application is significant for environmental remediation and water treatment processes (Alqadami et al., 2020).

5. Synthesis of Organic Compounds

This compound acts as a catalyst in the eco-friendly synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromenes. Its use highlights the move towards greener and more sustainable chemical synthesis methods (Zheng & Li, 2011).

6. Forward Osmosis in Water Treatment

Used as a draw solute in forward osmosis, this compound facilitates surface water reclamation, demonstrating a significant application in water purification technologies (Yang et al., 2019).

7. Swelling Property and Structure of Cationic Starch Film

The addition of this compound to cationic starch influences its swelling properties, which is crucial in developing materials like active coatings for controlled release systems (Chang & Lai, 2016).

8. Fabrication of Luminescent Hierarchical Microspheres

This compound plays a role in the fabrication of PbWO4:Ln3+ hierarchical microspheres, showing potential in optoelectronic devices and light-emitting diodes due to their luminescent properties (Zhang et al., 2017).

9. Stability of Solutions in Chemical and Clinical Settings

Investigating the pH stability of trisodium citrate solutions, its application extends to ensuring the reliability and accuracy of solutions used in various chemical and clinical contexts (Jordan & Bobtelsky, 1948).

10. Nanocomposite Synthesis for Toxic Metal Ion Removal

This compound-modified nanocomposites show high efficiency in removing toxic metal ions like Cr3+ and Co2+ from aqueous mediums, highlighting its importance in environmental cleanup and water treatment (Alqadami et al., 2016).

Mechanism of Action

Monosodium citrate

, also known as Sodium dihydrogen citrate , is an acid salt of citric acid . It plays a significant role in various biological processes and has several applications in the medical field. Here is a detailed analysis of its mechanism of action:

Safety and Hazards

The lethal dose or concentration (LD, LC) of Monosodium citrate is 5400 mg/kg for mice (oral) and >2000 mg/kg for rats (dermal) . According to the safety data sheets, it is not classified as hazardous .

Future Directions

Monosodium citrate is projected to grow at a CAGR of 9.40% and reach USD 348.38 million by 2029 . This growth is driven by its various uses in the food and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

Monosodium citrate plays a significant role in biochemical reactions, particularly in the citric acid cycle (Krebs cycle). It interacts with various enzymes and proteins, including citrate synthase, aconitase, and isocitrate dehydrogenase . These interactions are crucial for the conversion of citrate to isocitrate, a key step in cellular respiration. This compound also acts as a chelating agent, binding to metal ions and affecting their availability in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting ATP production and energy metabolism . Additionally, this compound has been shown to impact the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as citrate synthase and aconitase, altering their activity and facilitating the conversion of citrate to isocitrate . This compound also acts as an inhibitor of phosphofructokinase, a key enzyme in glycolysis, thereby regulating glucose metabolism . Furthermore, it can influence gene expression by modulating the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can act as a metabolic regulator, enhancing energy production and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including disruptions in electrolyte balance and kidney function . These dosage effects highlight the importance of careful dosing in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase, facilitating the conversion of citrate to isocitrate and subsequent steps in the citric acid cycle . This compound also affects metabolic flux by modulating the activity of key regulatory enzymes .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. The sodium-dependent citrate transporter (NaCT) plays a crucial role in the uptake of this compound into cells . Once inside the cell, this compound can be localized to various compartments, including the cytoplasm and mitochondria, where it participates in metabolic processes .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . The compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . This subcellular localization is essential for its role in cellular metabolism and regulation .

Properties

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXKRNGNAMMEHJ-UHFFFAOYSA-K
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]
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Molecular Formula

Record name SODIUM CITRATE, ANHYDROUS
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DSSTOX Substance ID

DTXSID2026363
Record name Trisodium citrate
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Molecular Weight

258.07 g/mol
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Physical Description

White solid; [ICSC], WHITE GRANULES OR POWDER.
Record name Sodium citrate, anhydrous
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Record name SODIUM CITRATE, ANHYDROUS
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Solubility

29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5
Record name Sodium citrate
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Record name SODIUM CITRATE, ANHYDROUS
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Mechanism of Action

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium.
Record name Sodium citrate
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CAS No.

68-04-2
Record name Sodium citrate anhydrous
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Record name Sodium citrate
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Record name Trisodium citrate
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Record name ANHYDROUS TRISODIUM CITRATE
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Record name SODIUM CITRATE, ANHYDROUS
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Melting Point

>300 °C
Record name Sodium citrate
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Record name SODIUM CITRATE, ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of monosodium citrate?

A1: this compound has the molecular formula NaH₂C₆H₅O₇ and a molecular weight of 214.11 g/mol.

Q2: Does this compound exhibit polymorphism?

A2: Yes, a second polymorph of sodium dihydrogen citrate, distinct from the known crystal structure (NAHCIT), has been identified and characterized using laboratory X-ray powder diffraction data and density functional techniques. []

Q3: How does the structure of this compound influence its glass-forming ability?

A3: this compound exhibits a high propensity to form glass-state amorphous solids upon freeze-drying. This property is attributed to its ability to form rigid hydrogen bonds and electrostatic interactions, contributing to a high glass transition temperature. []

Q4: How does this compound affect the stability of pharmaceuticals like lansoprazole, omeprazole, and pantoprazole?

A4: Research suggests that the stability of these proton pump inhibitors in various salt solutions follows this order: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ this compound ≤ calcium carbonate < sodium bicarbonate < sodium chloride < water. The degradation rate was directly proportional to H+ and salt concentration. []

Q5: Can this compound be used to stabilize protein structure in freeze-dried formulations?

A5: Yes, this compound has been shown to protect the secondary structure of proteins like bovine serum albumin (BSA) from lyophilization-induced perturbations. This stabilizing effect is attributed to direct interactions between this compound and the protein, substituting water molecules crucial for conformational integrity. []

Q6: What is the role of this compound in effervescent pharmaceutical formulations?

A6: this compound acts as a component of the effervescent couple, reacting with sodium bicarbonate to release carbon dioxide, facilitating rapid tablet disintegration and drug dissolution. It also contributes to the acid neutralizing capacity of the formulation. [, ]

Q7: How does the presence of this compound influence the solubility of bisphosphonates in pharmaceutical tablets?

A7: this compound, as a component of the effervescent couple, contributes to the rapid solubilization of bisphosphonates in effervescent tablets. This allows for complete drug dissolution within a short time frame, improving bioavailability. [, ]

Q8: How does this compound affect the rennet coagulation of buffalo milk?

A8: Adding this compound to buffalo milk decreases pH, clotting time, and curd firmness. This effect is likely linked to the increase in whey calcium concentration observed with increasing citrate concentration. []

Q9: What is the impact of this compound on the hydrogen storage properties of Mg2Ni alloys?

A9: When used in surface treatments of Mg2Ni alloys, this compound contributes to the formation of an amorphous-like state in the alloy. This structural modification significantly enhances the hydrogen absorption/desorption capacity at room temperature. [, ]

Q10: How does this compound affect the terahertz absorption coefficient of citrate solutions?

A10: In a study on the terahertz spectral characteristics of citrate solutions, it was observed that the absorption coefficient of solutions containing lithium citrate, trisodium citrate, and potassium citrate increased proportionally with the increase in the metal cation radius. This phenomenon is linked to the influence of metal cations on hydrogen bonds within the solution. []

Q11: Can this compound be used to enhance the adsorption performance of low alumina fly ash?

A11: Research shows that using this compound in conjunction with ferric citrate modification can enhance the adsorption performance of low alumina fly ash for both As(V) and As(III). This is attributed to the formation of FeSiO3 during the modification process. []

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